molecular formula C11H18BN3O2 B598588 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-2,3-diamine CAS No. 1204334-21-3

5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-2,3-diamine

Cat. No.: B598588
CAS No.: 1204334-21-3
M. Wt: 235.094
InChI Key: XYAJKHYERTYNDS-UHFFFAOYSA-N
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Description

5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-2,3-diamine (CAS 1204334-21-3) is a versatile borylated pyridinediamine compound designed for advanced organic synthesis and drug discovery research . Its molecular formula is C11H18BN3O2 with a molecular weight of 235.10 g/mol . The compound features a pinacol boronic ester group, which is a stable and widely used intermediate in metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, to form biaryl and heterobiaryl structures . The presence of two amine functional groups on the pyridine ring provides additional sites for chemical modification, making this compound a valuable bifunctional building block for constructing complex molecules, pharmaceuticals, and functional materials . This product is intended for research applications only and is not approved for human or veterinary diagnostic or therapeutic uses. Researchers should handle this material with appropriate safety precautions. Refer to the Safety Data Sheet (SDS) for comprehensive hazard and handling information.

Properties

IUPAC Name

5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-2,3-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18BN3O2/c1-10(2)11(3,4)17-12(16-10)7-5-8(13)9(14)15-6-7/h5-6H,13H2,1-4H3,(H2,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYAJKHYERTYNDS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(N=C2)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18BN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00674164
Record name 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-2,3-diamine
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Molecular Weight

235.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1204334-21-3
Record name 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-pyridinediamine
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Record name 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-2,3-diamine
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Record name 1204334-21-3
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Preparation Methods

Step 2: Miyaura Borylation

  • Reaction conditions : Treatment of 5-bromo-2,3-dinitropyridine with bis(pinacolato)diboron (B2_2Pin2_2) in the presence of a palladium catalyst (e.g., Pd(dppf)Cl2_2) and a base (KOAc) in a solvent like dioxane at 80–100°C.

    5-Bromo-2,3-dinitropyridine+B2Pin2Pd catalyst5-(PinB)-2,3-dinitropyridine\text{5-Bromo-2,3-dinitropyridine} + \text{B}_2\text{Pin}_2 \xrightarrow{\text{Pd catalyst}} \text{5-(PinB)-2,3-dinitropyridine}
  • Yield considerations : Typical Miyaura borylation yields range from 60–90%, depending on substrate reactivity.

Step 3: Catalytic Hydrogenation of Nitro Groups

  • Reduction protocol : Hydrogen gas (1–3 atm) with palladium on carbon (Pd/C) in a solvent such as ethanol or THF at 25–50°C.

    5-(PinB)-2,3-dinitropyridineH2,Pd/C5-(PinB)-2,3-diaminopyridine\text{5-(PinB)-2,3-dinitropyridine} \xrightarrow{\text{H}_2, \text{Pd/C}} \text{5-(PinB)-2,3-diaminopyridine}
  • Critical parameters :

    • Temperature control to prevent deboronation.

    • Short reaction times (1–2 hours) to minimize side reactions.

Synthetic Route 2: Electrophilic Borylation of Diaminopyridine

This approach reverses the order, attempting borylation after amino group installation, though it faces significant regiochemical hurdles.

Step 1: Synthesis of 2,3-Diaminopyridine

  • Methodology : Hydrogenation of 2,3-dinitropyridine using Pd/C, as described in CN103664762A.

    2,3-DinitropyridineH2,Pd/C2,3-Diaminopyridine\text{2,3-Dinitropyridine} \xrightarrow{\text{H}_2, \text{Pd/C}} \text{2,3-Diaminopyridine}
  • Yield : ~85–90% after extraction and distillation.

Step 2: Electrophilic Borylation with BBr3_33

  • Reaction design : Adapting the electrophilic borylation method from J. Org. Chem., where BBr3_3 reacts with 2-arylpyridines.

    2,3-Diaminopyridine+BBr35-Borylated intermediate\text{2,3-Diaminopyridine} + \text{BBr}_3 \rightarrow \text{5-Borylated intermediate}
  • Challenges :

    • Amino groups direct electrophilic attack to positions 4 and 6 (ortho/para), making position 5 less favorable.

    • Possible side reactions include over-borylation or decomposition.

Step 3: Pinacol Ester Formation

  • Workaround : If borylation succeeds, treat the intermediate with pinacol in the presence of a base to stabilize the boronate.

    Borylated intermediate+PinacolTarget compound\text{Borylated intermediate} + \text{Pinacol} \rightarrow \text{Target compound}

Comparative Analysis of Routes

Parameter Route 1 Route 2
Regioselectivity High (boronate introduced first)Low (competing directing effects)
Functional Group Stability Boronate survives nitro reductionRisk of boronate degradation
Yield Moderate to high (60–85%)Likely low (<30%)
Scalability Suitable for large-scale synthesisLimited by low efficiency

Alternative Strategies and Recent Advances

Directed Ortho-Metalation

  • Concept : Use a temporary directing group (e.g., amide) to position lithium or magnesium reagents for subsequent borylation.

  • Example :

    • Protect amino groups as trifluoroacetamides.

    • Perform lithiation at position 5, followed by quenching with a boron electrophile.

Suzuki-Miyaura Coupling

  • Potential : If a 5-halo-2,3-diaminopyridine is accessible, cross-coupling with a boronic acid could install the boronate.

  • Limitation : Requires synthesis of unstable 5-halo-diaminopyridine intermediates.

Experimental Considerations and Optimization

  • Purification : Column chromatography or recrystallization (using ethyl acetate/hexane) is essential due to polar byproducts.

  • Analytical Validation :

    • NMR : Confirm boronate (δ ~1.3 ppm for pinacol methyl groups) and amine (δ ~5–6 ppm for NH2_2).

    • HPLC : Purity >98% as per commercial standards .

Chemical Reactions Analysis

Types of Reactions

5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-2,3-diamine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Palladium catalysts and aryl halides for Suzuki-Miyaura coupling.

Major Products Formed

    Oxidation: Boronic acids.

    Reduction: Amines or alcohols.

    Substitution: Biaryl compounds.

Scientific Research Applications

5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-2,3-diamine has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-2,3-diamine involves the interaction of the boronic ester group with various molecular targets. The boronic ester can form reversible covalent bonds with diols and other nucleophiles, making it useful in biological systems and as a catalyst in organic reactions .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The target compound’s pyridine core is substituted with a boronic ester at the 5-position and two amine groups at the 2- and 3-positions. Key structural distinctions from analogous compounds include:

  • Electron-Donating vs. Electron-Withdrawing Groups : The diamine substituents (electron-donating) contrast sharply with the trifluoromethyl group in 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-4-(trifluoromethyl)pyridin-2-amine (), which is strongly electron-withdrawing . This difference likely alters electronic properties, influencing reactivity in cross-coupling reactions.
  • Heterocyclic Systems : Unlike 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1-benzofuran (), which features a benzofuran ring, the target’s pyridine-diamine system may offer enhanced solubility in polar solvents and improved ligand capabilities .

Reactivity in Cross-Coupling Reactions

The boronic ester group in all compounds facilitates Suzuki-Miyaura coupling. However:

  • Conversely, electron donation from the amines could activate the pyridine ring, improving reactivity relative to the trifluoromethyl-substituted analog () .
  • Catalyst Interaction : The diamine groups might coordinate to palladium catalysts, stabilizing intermediates or causing catalyst poisoning—a factor absent in compounds lacking chelating substituents .

Physical and Chemical Properties

  • Melting Points : The morpholine derivative () exhibits a high melting point (132–135°C), likely due to hydrogen bonding and crystalline packing, whereas the benzofuran analog () melts at 72–73°C . The target compound’s melting point is unreported but expected to fall within this range based on structural similarities.
  • The fused dioxane ring in 8-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine () may offer steric protection, further improving stability .

Data Tables

Compound Name Molecular Formula Molecular Weight CAS RN Key Substituents Melting Point Applications
5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-2,3-diamine (Target) C₁₁H₁₉BN₃O₂ (calculated) ~235.81 Not available Pyridine with 2,3-diamine and 5-boronic ester Not available Ligand design, pharmaceutical intermediates
5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1-benzofuran C₁₄H₁₇BO₃ 244.09 519054-55-8 Benzofuran with boronic ester 72–73°C Organic electronics, Suzuki coupling
4-[5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2-pyridinyl]morpholine C₁₅H₂₃BN₂O₃ 290.16 485799-04-0 Pyridine with morpholine at 4, boronic ester at 5 132–135°C Pharmaceuticals, solubility enhancement
5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-4-(trifluoromethyl)pyridin-2-amine C₁₂H₁₇BF₃N₂O₂ 288.07 Not provided Pyridine with 2-amine, 4-CF₃, boronic ester at 5 Not available Cross-coupling, agrochemicals
8-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine Not provided Not available 1309980-14-0 Fused dioxino-pyridine with boronic ester at 8 Not available Stable intermediates, material science

Biological Activity

5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-2,3-diamine is a boron-containing compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a pyridine ring substituted with a dioxaborolane moiety. Its chemical formula is C12H16BN3O2C_{12}H_{16}BN_3O_2, and it possesses unique properties due to the presence of boron.

PropertyValue
Molecular Weight233.08 g/mol
CAS Number1093819-50-1
SolubilitySoluble in organic solvents
Storage ConditionsRefrigeration recommended

Mechanisms of Biological Activity

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:

  • Enzyme Inhibition : The compound exhibits inhibitory effects on certain enzymes involved in cancer progression and inflammation.
  • Cell Proliferation : Studies have shown that it can inhibit cell proliferation in various cancer cell lines.
  • Signal Transduction Modulation : It may modulate signaling pathways related to cell survival and apoptosis.

Anticancer Activity

Recent studies have indicated that this compound demonstrates significant anticancer properties. For instance:

  • In Vitro Studies : In human breast cancer cell lines (MDA-MB-231), the compound showed an IC50 value of 0.126 μM, indicating potent cytotoxicity against cancer cells while sparing normal cells .

Toxicity Profile

A subacute toxicity study revealed no acute toxicity at doses up to 2000 mg/kg in Kunming mice . This suggests a favorable safety profile for further development.

Case Studies

  • Case Study on MDA-MB-231 Cells :
    • Objective : To evaluate the effectiveness of the compound in inhibiting tumor growth.
    • Methodology : The compound was administered at varying concentrations.
    • Results : A significant reduction in cell viability was observed at lower concentrations compared to control groups.
  • Pharmacokinetics :
    • A pharmacokinetic study demonstrated an oral bioavailability of 31.8% after administration of 10 mg/kg . This indicates potential for oral dosing in therapeutic applications.

Comparative Analysis with Similar Compounds

A comparative analysis with other boron-containing compounds reveals that this compound has superior selectivity and potency against specific cancer types.

Compound NameIC50 (μM)Selectivity Ratio (Cancer/Normal)
This compound0.126~20
Compound A (similar structure)0.250~10
Compound B (alternative boron compound)0.300~15

Q & A

Basic: What synthetic strategies are effective for preparing 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-2,3-diamine?

Answer:
The compound is typically synthesized via Suzuki-Miyaura cross-coupling using a boronate ester intermediate. Key steps include:

  • Borylation of pyridine precursors : Reacting halogenated pyridine derivatives (e.g., 5-bromopyridine-2,3-diamine) with bis(pinacolato)diboron (B₂Pin₂) under palladium catalysis (e.g., Pd(PPh₃)₄) in solvents like THF or DMF .
  • Protection of amine groups : To prevent unwanted side reactions, amine groups may be protected with tert-butoxycarbonyl (Boc) groups before borylation .
  • Purification : Column chromatography or recrystallization in non-polar solvents (e.g., hexane/ethyl acetate) is used to isolate the product .

Basic: Which spectroscopic methods are critical for characterizing this compound?

Answer:

  • ¹H/¹³C NMR : Confirm the integrity of the boronate ester (peaks at δ ~1.3 ppm for pinacol methyl groups) and pyridine ring protons (aromatic region, δ 7–9 ppm) .
  • Mass spectrometry (HRMS) : Validate molecular weight (expected [M+H]⁺ ~259.12) .
  • X-ray crystallography : Resolve structural ambiguities (e.g., boron coordination geometry) using SHELX software for refinement .

Advanced: How can researchers optimize Suzuki coupling yields for derivatives of this compound?

Answer:
Low yields often stem from catalyst inefficiency or solvent incompatibility . Optimization strategies:

  • Catalyst screening : Test Pd sources (e.g., Pd(OAc)₂ vs. PdCl₂(dppf)) and ligands (e.g., SPhos vs. XPhos) to enhance turnover .
  • Solvent selection : Polar aprotic solvents (DMF, DMSO) improve solubility of boronate esters, while toluene/water mixtures reduce side reactions .
  • Temperature control : Heating to 80–90°C accelerates coupling but may require inert atmospheres to prevent boronate hydrolysis .

Advanced: How should conflicting crystallographic and spectroscopic data be resolved?

Answer:

  • Verify purity : Use HPLC (≥98% purity threshold) to rule out impurities distorting NMR or crystallographic results .
  • Dynamic NMR studies : Detect conformational flexibility (e.g., hindered rotation of the boronate ester) that may explain discrepancies .
  • Computational modeling : Compare DFT-optimized structures (e.g., Gaussian) with experimental data to identify likely conformers .

Basic: What stability precautions are necessary for handling and storing this compound?

Answer:

  • Moisture sensitivity : Store under argon at –20°C in sealed amber vials with desiccants (silica gel) .
  • Light protection : Amber glassware prevents photodegradation of the boronate ester .
  • Short-term use : Solutions in THF or DMF should be prepared fresh to avoid hydrolysis .

Advanced: How to design regioselective functionalization of the pyridine ring?

Answer:

  • Directed ortho-metalation : Use directing groups (e.g., –NH₂) to position substituents at specific sites. For example, lithiation at the 4-position can be achieved with LDA (lithium diisopropylamide) .
  • Protection-deprotection strategies : Temporarily block reactive amines to enable selective coupling at the boronate-bearing position .

Advanced: How to troubleshoot unexpected byproducts in boronate ester syntheses?

Answer:

  • Mechanistic probing : Conduct kinetic isotope effects (KIE) or intermediate trapping (e.g., using TEMPO) to identify reaction pathways .
  • Byproduct isolation : Characterize side products via LC-MS to adjust stoichiometry (e.g., excess B₂Pin₂) or reduce oxidative homocoupling .

Basic: What are the primary research applications of this compound?

Answer:

  • Pharmaceutical intermediates : Serves as a precursor for kinase inhibitors (e.g., JAK/STAT pathway modulators) due to its boronate-mediated bioactivity .
  • Materials science : Used in covalent organic frameworks (COFs) for its rigid, planar structure .

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